Carbamodithioic acid, methyl ester Carbamodithioic acid, methyl ester
Brand Name: Vulcanchem
CAS No.: 16696-83-6
VCID: VC4085628
InChI: InChI=1S/C2H5NS2/c1-5-2(3)4/h1H3,(H2,3,4)
SMILES: CSC(=S)N
Molecular Formula: C2H5NS2
Molecular Weight: 107.2 g/mol

Carbamodithioic acid, methyl ester

CAS No.: 16696-83-6

Cat. No.: VC4085628

Molecular Formula: C2H5NS2

Molecular Weight: 107.2 g/mol

* For research use only. Not for human or veterinary use.

Carbamodithioic acid, methyl ester - 16696-83-6

Specification

CAS No. 16696-83-6
Molecular Formula C2H5NS2
Molecular Weight 107.2 g/mol
IUPAC Name methyl carbamodithioate
Standard InChI InChI=1S/C2H5NS2/c1-5-2(3)4/h1H3,(H2,3,4)
Standard InChI Key PLMHQXSIADFDIE-UHFFFAOYSA-N
SMILES CSC(=S)N
Canonical SMILES CSC(=S)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Carbamodithioic acid, methyl ester, is defined by the IUPAC name methyl N-methylcarbamodithioate. Its structure consists of a central carbamodithioate group (–N–C(=S)–S–) with two methyl substituents: one on the nitrogen atom and another forming a methyl ester (Figure 1). Alternative synonyms include S-methyl N-methyldithiocarbamate and N,S-dimethyldithiocarbamate .

Molecular Formula: C₃H₇NS₂
Molecular Weight: 121.224 g/mol
CAS Registry Number: 13037-11-1

Crystallographic and Spectroscopic Data

The compound’s planar carbamodithioate group allows for resonance stabilization, contributing to its stability. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 1,450–1,500 cm⁻¹ (C–N stretch) and 950–1,050 cm⁻¹ (C–S stretch). Nuclear magnetic resonance (NMR) spectra show distinct signals for the methyl groups:

  • ¹H NMR: δ 2.45 ppm (N–CH₃), δ 3.12 ppm (S–CH₃) .

  • ¹³C NMR: δ 32.1 ppm (N–CH₃), δ 45.8 ppm (S–CH₃), δ 195.3 ppm (C=S) .

Synthesis and Production

Conventional Synthetic Routes

The compound is synthesized via a two-step reaction:

  • Formation of Sodium N-Methyldithiocarbamate: Methylamine reacts with carbon disulfide (CS₂) in alkaline conditions:

    CH₃NH₂ + CS₂ + NaOH → CH₃NHC(S)SNa + H₂O\text{CH₃NH₂ + CS₂ + NaOH → CH₃NHC(S)SNa + H₂O}
  • Methylation: The sodium salt undergoes alkylation with methyl iodide (CH₃I):

    CH₃NHC(S)SNa + CH₃I → CH₃NHC(S)SCH₃ + NaI\text{CH₃NHC(S)SNa + CH₃I → CH₃NHC(S)SCH₃ + NaI}

    This method yields purities >90% under optimized conditions .

Industrial-Scale Manufacturing

Large-scale production employs continuous-flow reactors to enhance yield and reduce byproducts. Key parameters include:

  • Temperature: 20–40°C (prevents thermal degradation).

  • Solvent: Ethanol or water (ensures homogeneity) .

  • Catalyst: Quaternary ammonium salts (accelerate alkylation) .

Physicochemical Properties

Thermal and Volatility Metrics

PropertyValue
Boiling Point158.1°C at 760 mmHg
Flash Point49.4°C
Vapor Pressure (25°C)2.67 mmHg
Density (20°C)1.145 g/cm³
Refractive Index1.572

The compound’s low flash point classifies it as flammable, requiring storage in inert atmospheres .

Solubility and Partitioning

  • Solubility: Miscible with polar aprotic solvents (e.g., dimethyl sulfoxide, acetone). Limited solubility in water (0.8 g/L at 25°C) .

  • LogP (Octanol-Water): 1.24, indicating moderate lipophilicity .

Reactivity and Functional Behavior

Nucleophilic Substitution

The sulfur atoms in the dithiocarbamate group act as nucleophiles, enabling reactions with alkyl halides:

CH₃NHC(S)SCH₃ + R–X → CH₃NHC(S)SR + CH₃X\text{CH₃NHC(S)SCH₃ + R–X → CH₃NHC(S)SR + CH₃X}

This reactivity is exploited in synthesizing asymmetric dithiocarbamates .

Coordination Chemistry

The compound forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), which are utilized in catalysis and materials science.

Applications and Industrial Relevance

Biological Activity

  • Aldehyde Dehydrogenase Inhibition: Structural analogs (e.g., diethyldithiocarbamates) inhibit ALDH, a target in alcohol aversion therapy .

  • Antifungal Properties: Dithiocarbamates disrupt fungal cell membranes, though this compound’s efficacy remains understudied.

Chemical Intermediate

The compound serves as a precursor in synthesizing:

  • Thioamides (via oxidation).

  • Sulfur-containing heterocycles (e.g., thiazoles).

HazardPrecautionary Measure
Flammability (GHS Cat. 3)Avoid open flames, sparks
Skin IrritationWear nitrile gloves
VolatilityUse fume hoods for handling

Environmental Impact

Limited ecotoxicology data exist, but structural analogs show moderate aquatic toxicity (LC₅₀ = 12 mg/L in Daphnia magna) .

Analytical Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: DB-Wax (60 m × 0.25 mm).

  • Retention Index: 1,082 (Apiezon L column) .

  • Mass Fragments: m/z 121 (M⁺), 76 (C₂H₅NS⁺) .

High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase: Acetonitrile/water (70:30).

  • Retention Time: 8.2 min (C18 column) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator